molecular formula C20H22N2O2S B2589400 3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 946241-89-0

3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No. B2589400
CAS RN: 946241-89-0
M. Wt: 354.47
InChI Key: XZANZUXSZCETEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis of cyclic dipeptidyl ureas through Ugi reactions, contributing to the development of new classes of pseudopeptidic triazines. This synthesis pathway could be relevant for understanding similar complex molecular syntheses, including compounds like the one you're interested in (Sañudo et al., 2006).

Reactivity and Transformation Studies

  • Research on the transformation of methanobenzoxadiazocines highlighted the reactivity of similar structures under certain conditions, providing insights into potential chemical behaviors and reactivity patterns of complex molecules (Sedova et al., 2017).

Experimental and Theoretical Approaches

  • Investigations into oxadiazole derivatives for controlling mild steel dissolution combined experimental and computational methods to understand the corrosion inhibition efficiency. Such studies demonstrate the multifaceted applications of complex organic compounds in materials science (Kalia et al., 2020).

Molecular Docking and Antifungal Evaluation

  • The synthesis and antifungal evaluation of oxadiazole-thiones, utilizing molecular docking, shows the potential of such compounds in developing antifungal drugs. This illustrates the relevance of structural analysis and biological activity assessments in pharmaceutical research (Nimbalkar et al., 2016).

properties

IUPAC Name

10-benzyl-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-23-17-11-7-10-15-16-12-20(2,24-18(15)17)22(19(25)21-16)13-14-8-5-4-6-9-14/h4-11,16H,3,12-13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZANZUXSZCETEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

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